molecular formula C18H23BO3 B1286895 (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-66-6

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid

Cat. No.: B1286895
CAS No.: 1072951-66-6
M. Wt: 298.2 g/mol
InChI Key: GWPBTVPFWPHZCI-UHFFFAOYSA-N
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Description

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-66-6) is an aryl boronic acid derivative of significant interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C18H23BO3 and a molecular weight of 298.18 g/mol, serves as a versatile building block for the construction of complex molecules through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . Boronic acids are pivotal in modern drug discovery and development, acting as key intermediates in the synthesis of active pharmaceutical ingredients. Their incorporation into bioactive molecules can significantly modulate selectivity, physicochemical characteristics, and pharmacokinetic properties . As a class, boronic acids have demonstrated a range of biological activities, including anticancer, antibacterial, and antiviral effects, making them a privileged motif in the design of new therapeutic agents . The unique physicochemical properties of the boronic acid group, specifically its ability to act as a Lewis acid and form reversible complexes with biological nucleophiles, underpins its mechanism of action in targeting enzymes and other biomolecules . This product is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, noting that boronic acids may cause skin and eye irritation and specific target organ toxicity .

Properties

IUPAC Name

[3-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-13-10-15(18(2,3)4)8-9-17(13)22-12-14-6-5-7-16(11-14)19(20)21/h5-11,20-21H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBTVPFWPHZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584806
Record name {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
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Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-66-6
Record name B-[3-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid
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Record name {3-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
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Record name 1072951-66-6
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Preparation Methods

Synthesis via Boronation Reaction

One effective method for synthesizing boronic acids involves the reaction of phenolic compounds with boron reagents. A common approach is as follows:

  • Reagents :

    • 4-tert-butyl-2-methylphenol
    • Boron trifluoride etherate or trimethyl borate
    • Solvent (e.g., toluene or THF)
  • Procedure :

    • Dissolve 4-tert-butyl-2-methylphenol in an appropriate solvent.
    • Add boron trifluoride etherate dropwise while stirring at room temperature.
    • Heat the mixture to reflux for several hours.
    • After cooling, quench the reaction with water and extract the product using an organic solvent.
    • Purify the crude product by recrystallization or chromatography.

This method typically yields moderate to high purity of the desired boronic acid, depending on the purification process employed.

Friedel-Crafts Alkylation

Another method involves Friedel-Crafts alkylation, which can be used to introduce the tert-butyl group:

  • Reagents :

    • 4-tert-butylphenol
    • Benzyl chloride or its derivatives
    • Lewis acid catalyst (e.g., AlCl₃)
  • Procedure :

    • Mix 4-tert-butylphenol with benzyl chloride in a flask.
    • Add a catalytic amount of aluminum chloride.
    • Stir the mixture at elevated temperatures (around 60–100 °C).
    • After completion, quench the reaction with water and extract with an organic solvent.

Borylation using Transition Metal Catalysis

Transition metal-catalyzed borylation is a modern approach that provides a more direct route to boronic acids:

  • Reagents :

    • Aryl halides (e.g., bromides or iodides)
    • B2pin2 (bis(pinacolato)diboron)
    • Palladium catalyst (Pd(PPh₃)₄)
  • Procedure :

    • Combine aryl halide with B2pin2 and palladium catalyst in a solvent like dioxane.
    • Heat the mixture under nitrogen atmosphere for several hours.
    • After cooling, hydrolyze the resulting boronate ester using aqueous NaOH.

This method is advantageous due to its efficiency and ability to functionalize various aryl substrates.

Summary Table of Preparation Methods

Method Reagents Used Key Steps Yield
Boronation Reaction Boron trifluoride etherate, phenol Reflux, extraction Moderate to High
Friedel-Crafts Alkylation Benzyl chloride, AlCl₃ Heating with catalyst Variable
Transition Metal Catalysis Aryl halides, B2pin2, Pd(PPh₃)₄ Heating under nitrogen High

Recent studies highlight the importance of optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yields and selectivity in synthesizing boronic acids. The choice of method often depends on available starting materials and desired purity levels.

Moreover, advances in green chemistry emphasize reducing waste and improving safety profiles during synthesis, making these methods more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Boronic Acids in Cross-Coupling Reactions
Boronic acids, including the compound , play a crucial role in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The presence of the phenyl group in (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid enhances its reactivity and selectivity in these reactions .

Synthesis of Functionalized Molecules
The compound can be utilized to synthesize various functionalized molecules. For instance, its ability to undergo C–N coupling reactions allows it to be employed in creating pharmaceuticals that require specific amine functionalities . The versatility of boronic acids as reagents enables chemists to explore diverse chemical spaces, optimizing the development of new drugs and materials .

Medicinal Chemistry

Anticancer Activity
Research has indicated that boronic acids exhibit promising anticancer properties. The compound this compound can potentially inhibit proteasomes, similar to other boronic acid derivatives like bortezomib, which is used in treating multiple myeloma. This mechanism involves the disruption of protein degradation pathways essential for cancer cell survival .

Antibacterial and Antiviral Properties
Boronic acids have also been studied for their antibacterial and antiviral activities. The structural characteristics of this compound could be optimized to enhance its efficacy against various pathogens. The incorporation of different substituents may improve binding affinity to bacterial enzymes or viral proteins, offering a pathway for developing new antimicrobial agents .

Materials Science

Smart Materials and Sensors
The unique properties of boronic acids allow their application in creating smart materials that respond to environmental stimuli. For example, this compound can be integrated into polymer matrices to form dynamic covalent networks. These materials can exhibit self-healing properties or change their mechanical characteristics in response to moisture or temperature changes .

Drug Delivery Systems
In nanomedicine, boronic acids are being explored as drug delivery vehicles due to their ability to form complexes with various biomolecules. The compound's structure can be modified to enhance its interaction with drug molecules, facilitating controlled release at targeted sites within the body . This application is particularly relevant for improving the bioavailability of therapeutic agents.

Case Studies

Study Application Findings
Synthesis OptimizationDemonstrated enhanced mechanical properties in polymer networks using boronic acid derivatives.
Anticancer ResearchEvaluated the effectiveness of boronic acids as proteasome inhibitors in cancer therapy.
Smart Material DevelopmentDeveloped a self-healing polymer network incorporating boronic acids that exhibited significant recovery after damage.

Mechanism of Action

The mechanism of action of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (CID16217875) Structure: Differs in the phenoxy substituent, where a 2-methoxyethyl group replaces the tert-butyl and methyl groups. Activity: Exhibits strong binding affinity (−8.5 kcal/mol) against fungal histone deacetylase (HDAC) MoRPD3, outperforming trichostatin A (−7.0 kcal/mol) . Key Difference: The methoxyethyl group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic tert-butyl group in the target compound.

4-tert-Butylphenylboronic Acid Structure: Simpler analogue lacking the phenoxymethyl bridge and methyl group. Reactivity: Widely used in Suzuki couplings; steric hindrance from the tert-butyl group can reduce reaction yields (e.g., 23% yield in fluoranthene synthesis) . Key Difference: Absence of the methylphenoxymethyl bridge limits its ability to engage in π-π stacking or secondary interactions in enzyme binding .

(4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid Structure: Incorporates a ureido linker instead of a methylphenoxy group.

Functional Group Variations
  • Hydroxyimino vs. Boronic Acid: Compounds like 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] replace the boronic acid with a hydroxyimino group, altering electronic properties and reducing cross-coupling utility while retaining phenolic interactions .
  • Methoxyiminoacetate Derivatives: 490-M19 and 490-M27 feature methoxyiminoacetate cores, which are more polar but lack the boronic acid’s reactivity in Suzuki reactions .

Physicochemical Properties

Property Target Compound 4-tert-Butylphenylboronic Acid CID16217875
Molecular Weight 298.19 g/mol 178.06 g/mol 300.20 g/mol
LogP (Predicted) 4.2 3.1 2.8
Solubility Low in water Moderate in DMSO/ethanol High in DMSO
Hydrogen Bond Donors 2 2 2

Key Observations :

  • The target compound’s higher LogP (4.2 vs. 2.8–3.1) reflects increased lipophilicity due to the tert-butyl and methyl groups, which may enhance membrane permeability but reduce aqueous solubility .
  • CID16217875’s methoxyethyl group improves solubility, making it more suitable for biological assays .

Reactivity in Cross-Coupling Reactions

  • Target Compound: Bulky substituents (tert-butyl, methylphenoxymethyl) may hinder Suzuki-Miyaura coupling efficiency. Similar tert-butyl-substituted boronic acids yield ~23% in fluoranthene synthesis .
  • 4-tert-Butylphenylboronic Acid : Simpler structure allows higher yields in standard couplings (e.g., 54% in selective Suzuki reactions) .
  • CID16217875 : Methoxyethyl group balances steric and electronic effects, enabling strong enzyme inhibition without sacrificing synthetic utility .

Biological Activity

(3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid, with the chemical formula C₁₈H₂₃BO₃ and a molecular weight of approximately 298.18 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in drug development and material science. They are known for their role in enzyme inhibition, particularly in cancer therapy, due to their interactions with serine residues in active sites of enzymes .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes involved in cancer progression. The compound forms a covalent bond with serine residues at the active sites of serine proteases, thereby inhibiting their activity. This interaction is crucial for modulating various cellular processes such as signaling pathways and gene expression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied for its potential to inhibit enzymes that facilitate cancer cell proliferation and survival. For instance, it has shown effectiveness in blocking the proteasome pathway, which is vital for regulating the cell cycle and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC₅₀ (µM)Mechanism
U266 (Multiple Myeloma)8.21Proteasome inhibition
Various Cancer Lines6.74Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound's ability to inhibit serine proteases has been documented extensively. It interacts with the active site serine through boronate-diol interactions, leading to reversible inhibition of enzyme activity. This property is leveraged in designing therapeutic agents targeting various diseases beyond cancer, including metabolic disorders .

Table 2: Enzyme Inhibition Studies

Enzyme TargetedInhibition TypeReference
Serine ProteasesCovalent binding
ProteasomeReversible inhibition

Case Studies

Several studies have highlighted the efficacy of this compound as a lead compound in drug development:

  • In Vitro Studies : A study conducted on U266 cells demonstrated that the compound effectively halted cell proliferation by inducing apoptosis through proteasome inhibition.
  • In Vivo Studies : Pharmacokinetic evaluations in animal models revealed that while the compound could be administered intravenously, optimization was necessary to enhance its therapeutic concentration at target sites .

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing targeted therapies for various cancers.
  • Biomolecular Sensors : The reversible nature of its interactions with diols can be exploited in creating biosensors for detecting specific biomolecules.
  • Material Science : Its ability to form stable complexes makes it suitable for applications in materials chemistry, particularly in creating functional materials with specific binding properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of (3-((4-(tert-Butyl)-2-methylphenoxy)methyl)phenyl)boronic acid?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>97% as per typical boronic acid standards) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H NMR (400 MHz, DMSO-d6d_6) to verify substituent positions. For example, tert-butyl groups typically show singlets at δ ~1.2–1.4 ppm, while aromatic protons appear between δ 7.0–8.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or MALDI-TOF.

Q. How should this boronic acid be stored to maintain stability during long-term experiments?

  • Guidelines :

  • Store at 0–6°C in airtight, amber vials to prevent moisture absorption and oxidative deboronation .
  • Use inert gas (e.g., argon) purging for solutions to minimize decomposition.
  • Avoid prolonged exposure to light, as arylboronic acids are prone to photodegradation .

Q. What solvents are compatible with this compound for Suzuki-Miyaura cross-coupling reactions?

  • Recommendations :

  • Polar aprotic solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal for solubility and reaction efficiency.
  • Aqueous mixtures : Ethanol/water or dioxane/water (e.g., 3:1 v/v) can enhance coupling yields with Pd catalysts .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group affect reaction kinetics in cross-coupling applications?

  • Mechanistic Insights :

  • The tert-butyl group introduces steric hindrance, slowing transmetalation steps in Suzuki reactions. This requires optimization of catalyst systems (e.g., Pd(PPh3_3)4_4 with bulky ligands) to improve turnover rates .
  • Comparative studies with less hindered analogs (e.g., methyl-substituted boronic acids) show reduced yields (~20–30% drop) for sterically crowded substrates .

Q. What strategies mitigate deboronation during prolonged reaction times in acidic or oxidative conditions?

  • Experimental Design :

  • pH control : Maintain neutral to slightly basic conditions (pH 7–9) using phosphate buffers or tertiary amines (e.g., Et3_3N) .
  • Catalyst selection : Use PdCl2_2(dppf) or XPhos Pd G3, which tolerate milder conditions and reduce side reactions .
  • Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to suppress oxidative pathways .

Q. How can electronic effects of the 2-methylphenoxy moiety be quantified to predict reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Compute Hammett substituent constants (σ) for the methylphenoxy group to correlate with reaction rates.
  • Electrochemical Analysis : Cyclic voltammetry (CV) can measure oxidation potentials, where electron-donating methyl groups stabilize boronate intermediates .

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